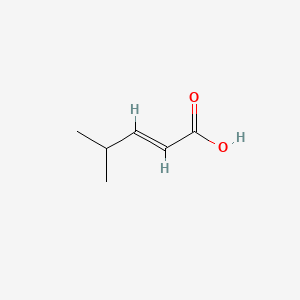
1-(tert-butoxy)-4-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxy)-4-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group at the para position and an ethynyl group at the meta position
Applications De Recherche Scientifique
1-(tert-Butoxy)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
Safety and Hazards
While specific safety and hazard data for “1-(tert-butoxy)-4-ethynylbenzene” is not available, compounds containing ethynyl groups can sometimes be hazardous due to their potential to polymerize . The tert-butoxy group is generally considered safe, but its removal can sometimes generate tert-butanol, which is flammable .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(tert-Butoxy)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethynylphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction conditions, leading to more consistent product quality and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butoxy)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of 1-(tert-butoxy)-4-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butoxy)-4-ethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.
1-(tert-Butoxy)-4-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
1-(tert-Butoxy)-4-propylbenzene: Similar structure but with a propyl group instead of an ethynyl group.
Uniqueness
1-(tert-Butoxy)-4-ethynylbenzene is unique due to the presence of both a tert-butoxy group and an ethynyl group on the benzene ring.
Propriétés
Numéro CAS |
1093192-41-6 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



